4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is characterized by the presence of a fluorobenzyl group attached to a methoxybenzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and a catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then reacts with the benzaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Comparison:
- Uniqueness: The presence of the fluorine atom in 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde can significantly influence its reactivity and interaction with biological targets compared to its chloro or bromo analogs.
- Reactivity: Fluorine’s electronegativity can affect the compound’s electronic properties, making it more reactive in certain substitution reactions.
- Applications: The specific applications may vary based on the halogen present, with fluorine-containing compounds often showing enhanced biological activity.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPRAZFGKOPTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352773 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423156-68-7 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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